4,5-Dichloroisothiazole-3-carboxamide: Exact Mass, Molecular Weight, and Technical Applications in Drug Discovery
4,5-Dichloroisothiazole-3-carboxamide: Exact Mass, Molecular Weight, and Technical Applications in Drug Discovery
Executive Summary
4,5-Dichloroisothiazole-3-carboxamide is a highly versatile, electron-deficient heterocyclic building block utilized extensively in the design of novel pharmaceuticals and agrochemicals. Characterized by its unique isothiazole core and dual chlorine substitutions, this compound serves as a critical intermediate for synthesizing complex antiviral agents and fungicidal compounds. This technical guide provides an in-depth analysis of its exact mass and molecular weight, elucidates the structural mechanics of the molecule, and outlines field-proven, self-validating protocols for its synthesis and mass spectrometric validation.
Physicochemical Profiling and Mass Causality
Understanding the exact mass and molecular weight of 4,5-dichloroisothiazole-3-carboxamide is foundational for high-resolution mass spectrometry (HRMS) and isotopic validation in synthetic workflows.
| Property | Quantitative Value |
| Molecular Formula | C₄H₂Cl₂N₂OS |
| Molecular Weight (Average) | 197.04 g/mol |
| Exact Mass (Monoisotopic) | 195.9265 Da |
| [M+H]⁺ Exact Mass | 196.9338 Da |
| Elemental Composition | C (24.39%), H (1.02%), Cl (35.99%), N (14.22%), O (8.12%), S (16.27%) |
The Causality of Mass Differences: The molecular weight (197.04 g/mol ) is calculated using the weighted average of all naturally occurring isotopes, which is necessary for stoichiometric calculations during bulk synthesis. However, for structural confirmation via HRMS, the exact mass (195.9265 Da) is the critical metric. Because the molecule contains two chlorine atoms, it exhibits a highly diagnostic isotopic signature. The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) dictates that the mass spectrum will display a distinctive M, M+2, and M+4 peak cluster in a precise 9:6:1 ratio. This isotopic distribution acts as a built-in, self-validating system: if the 9:6:1 ratio is absent at the target retention time, the presence of the dichloro-compound can be definitively ruled out, preventing false positives from isobaric impurities.
Structural and Mechanistic Insights
The 4,5-dichloro-1,2-thiazole-3-carboxamide scaffold provides three distinct reactive and interactive zones that drive its utility:
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The Isothiazole Core: This five-membered heteroaromatic ring acts as a bioisostere for other aromatic systems (like pyrazoles or oxazoles) but offers unique electron-withdrawing properties due to the adjacent nitrogen and sulfur atoms.
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Dichloro Substitution: The chlorine atoms at positions 4 and 5 enhance the lipophilicity and metabolic stability of the molecule. Mechanistically, the chlorine at the 5-position is highly susceptible to selective nucleophilic aromatic substitution ( SNAr ) by amines or thiols under specific conditions, allowing for rapid downstream diversification[1].
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The Carboxamide Group: Serving as both a hydrogen bond donor and acceptor, the carboxamide moiety is crucial for anchoring the molecule within the binding pockets of target proteins, a feature heavily exploited in the development of anti-orthopoxvirus adamantane derivatives[2].
Experimental Workflows and Protocols
Protocol A: Synthesis of 4,5-Dichloroisothiazole-3-carboxamide Derivatives
This protocol outlines the activation of the precursor acid and subsequent amidation. The choice of reagents is deliberately designed to prevent the degradation of the sensitive isothiazole ring.
Step-by-Step Methodology:
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Activation: Suspend 4,5-dichloroisothiazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Catalysis: Add oxalyl chloride (1.2 eq) followed by a catalytic drop of N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate. This allows the conversion to the acid chloride to proceed rapidly at room temperature, avoiding harsh heating that could trigger ring-opening side reactions.
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Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.
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Amidation: Redissolve the acid chloride in dry pyridine. Dropwise, add the target amine (e.g., ammonia for the primary carboxamide, or 1-adamantylamine for complex derivatives) (1.1 eq) at 0 °C to control the exothermic reaction[2].
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Workup: Stir at room temperature for 6 hours. Quench with water, extract with ethyl acetate, and wash the organic layer with 5% aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate.
Protocol B: LC-HRMS Validation System
This protocol ensures the self-validation of the synthesized compound using high-resolution mass spectrometry.
Step-by-Step Methodology:
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Sample Preparation: Dissolve the purified product in HPLC-grade methanol to a 1 mg/mL stock. Dilute to 1 µg/mL in a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.
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Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Causality: The formic acid ensures complete protonation of the carboxamide nitrogen, maximizing the ionization efficiency in the ESI source.
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Mass Analysis: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Extract the ion chromatogram for the theoretical [M+H]⁺ exact mass (m/z 196.9338).
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Isotopic Validation: To confirm the structure, integrate the peaks at m/z 196.9338 (M), 198.9308 (M+2), and 200.9279 (M+4). The protocol is considered validated only if the integrated area of these three peaks perfectly aligns with the theoretical 9:6:1 ratio.
Workflow Visualization
Workflow for the synthesis and high-resolution mass spectrometry validation of the carboxamide.
Applications in Drug Discovery & Agrochemicals
The exact structural tuning of 4,5-dichloroisothiazole-3-carboxamide makes it highly valuable across multiple scientific domains:
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Antiviral Agents: Recent studies have demonstrated that coupling the 4,5-dichloroisothiazole-3-carboxamide moiety with adamantane derivatives yields compounds with potent anti-orthopoxvirus activity. The carboxamide acts as a critical linker, positioning the electron-deficient isothiazole to interact with viral target proteins effectively[2].
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Agrochemical Fungicides: In agricultural science, biphenyl derivatives containing the 4,5-dichloroisothiazole-3-carboxamide fragment have been synthesized and proven to exhibit pronounced fungicidal activity. The dichloro-substitution prevents rapid enzymatic degradation in the field, prolonging the compound's half-life and efficacy[3].
References
- Synthesis of 4,5-Dichloro-3-cyanoisothiazole and Its Functional Deriv
- Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling MDPI
- Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines ResearchG
